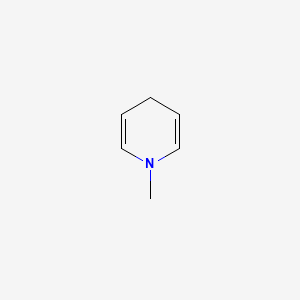

Pyridine, 1,4-dihydro-1-methyl-

描述

Overview of 1,4-Dihydropyridines (1,4-DHPs) as a Class of Organic Compounds

1,4-Dihydropyridines (1,4-DHPs) are a significant class of heterocyclic organic compounds built upon a pyridine (B92270) ring core. thepharmajournal.comresearchgate.netwikipedia.org Chemically, they are hydrogenated derivatives of pyridine, where the ring is partially saturated. biointerfaceresearch.comnih.gov While five isomeric forms of dihydropyridine (B1217469) are theoretically possible, the 1,4-DHP and 1,2-DHP structures are the most common and important. nih.govrsc.orgazaruniv.ac.ir

The 1,4-DHP scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that can be a basis for drugs with various therapeutic applications. nih.govnih.gov This is largely due to their role as L-type calcium channel blockers, which has led to their widespread use in treating cardiovascular diseases like hypertension and angina. thepharmajournal.combiointerfaceresearch.comazaruniv.ac.irresearchgate.netsphinxsai.com Beyond their cardiovascular applications, 1,4-DHP derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, anticonvulsant, and neuroprotective properties. biointerfaceresearch.comrsc.orgresearchgate.net

The versatility of the 1,4-DHP ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's biological and chemical properties. researchgate.netsphinxsai.com This structural flexibility has made them attractive targets for organic synthesis and drug discovery. azaruniv.ac.ir Furthermore, their structural similarity to the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme makes them valuable for studying biological oxidation-reduction reactions. nih.govrsc.org

Historical Evolution of Research on 1,4-Dihydropyridine (B1200194) Chemistry

The study of 1,4-dihydropyridines dates back to 1882, when Arthur Hantzsch first reported their synthesis. researchgate.netresearchgate.netrsc.org The classic Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt, which produces a symmetrical 1,4-DHP derivative. wikipedia.orgsphinxsai.com This method remains a cornerstone for the synthesis of this class of compounds. researchgate.net

For many years, research focused primarily on synthetic methodologies. However, the discovery of the pharmacological properties of 1,4-DHPs marked a significant turning point. These compounds were identified as potent calcium channel modulators, leading to the development of blockbuster drugs for cardiovascular diseases. researchgate.netrsc.orgnih.gov This discovery spurred intense interest in the medicinal chemistry of 1,4-DHPs, leading to the synthesis and evaluation of a vast number of derivatives to explore their structure-activity relationships. researchgate.netnih.gov

In recent decades, research has expanded beyond their cardiovascular effects to explore their potential in treating a multitude of other conditions, including cancer, tuberculosis, and neurodegenerative diseases. biointerfaceresearch.comnih.gov Modern synthetic methods have also evolved, with a focus on developing more efficient, environmentally friendly, and versatile strategies for creating 1,4-DHP libraries for high-throughput screening. researchgate.netnih.gov

Significance of Pyridine, 1,4-dihydro-1-methyl- as a Model System in Organic and Bio-organic Chemistry

Pyridine, 1,4-dihydro-1-methyl-, with the chemical formula C6H9N, serves as a fundamental model system in both organic and bio-organic chemistry. ontosight.ainih.gov Its significance stems from its structural simplicity combined with the characteristic reactivity of the 1,4-DHP core, making it an excellent tool for studying reaction mechanisms.

One of its most important roles is as a mimic of the naturally occurring coenzyme NADH (Nicotinamide Adenine Dinucleotide). nih.govrsc.org The dihydropyridine portion of NADH is the reactive site responsible for hydride transfer in a multitude of enzymatic redox reactions. nih.govwikipedia.orgscispace.com The N-methyl group in 1,4-dihydro-1-methylpyridine makes it a stable, N-alkylated DHP, analogous to the N-substituted ribosyl group in NADH. A dominant reaction of these N-alkylated dihydropyridines is their oxidation to form N-alkylpyridinium cations, which effectively models the biological function of NADH in redox processes. wikipedia.org

Due to this biomimetic relationship, 1,4-dihydro-1-methylpyridine and its derivatives are frequently used to investigate the mechanisms of hydride transfer reactions. scispace.com It is also a valuable intermediate in the synthesis of more complex molecules, including various pharmaceutical and agrochemical compounds. ontosight.ai Furthermore, its derivatives have been used in neurotoxicity studies, for instance, in investigating protective effects against toxins like 1-methyl-4-phenylpyridinium (MPP+), which is used to model Parkinson's disease. nih.gov

Theoretical Frameworks for Understanding 1,4-Dihydropyridine Reactivity and Structure

Theoretical and computational chemistry provides powerful tools for understanding the electronic structure and reactivity of 1,4-dihydropyridines. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been employed to optimize the molecular structures of 1,4-DHP derivatives and to elucidate their electronic properties. researchgate.net

These theoretical models allow for the analysis of the molecular electrostatic potential (MEP), which identifies the electrophilic and nucleophilic regions within the molecule. researchgate.net For instance, in 1,4-DHPs, the hydrogen attached to the nitrogen and the carboxyl oxygen atoms (in substituted derivatives) are often identified as key electrophilic and nucleophilic sites, respectively. researchgate.net

Furthermore, frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's stability and reactivity. researchgate.net The energy gap between the HOMO and LUMO can indicate the chemical reactivity of the molecule.

Theoretical studies have also been crucial in mapping the reaction pathways of 1,4-DHPs. For hydride transfer reactions, computational models help to distinguish between different proposed mechanisms, such as a direct, one-step hydride transfer versus a more complex, stepwise or Alder-Ene-like pathway. scispace.com These studies have shown that the reaction mechanism can exist on a continuous spectrum between these two extremes, influenced by the specific structure of the DHP and the reaction conditions. scispace.com

Physicochemical Properties of Pyridine, 1,4-dihydro-1-methyl-

| Property | Value | Source |

| Molecular Formula | C6H9N | ontosight.ainih.govnist.gov |

| IUPAC Name | 1-methyl-1,4-dihydropyridine | nih.gov |

| Molar Mass | 95.14 g/mol | nih.gov |

| CAS Number | 33666-44-3 | nih.govnist.gov |

| Appearance | Colorless liquid | ontosight.ai |

| Odor | Characteristic | ontosight.ai |

| Solubility | Soluble in water and most organic solvents | ontosight.ai |

Structure

3D Structure

属性

CAS 编号 |

33666-44-3 |

|---|---|

分子式 |

C6H9N |

分子量 |

95.14 g/mol |

IUPAC 名称 |

1-methyl-4H-pyridine |

InChI |

InChI=1S/C6H9N/c1-7-5-3-2-4-6-7/h3-6H,2H2,1H3 |

InChI 键 |

ZKIJTTNWOULCBY-UHFFFAOYSA-N |

SMILES |

CN1C=CCC=C1 |

规范 SMILES |

CN1C=CCC=C1 |

其他CAS编号 |

33666-44-3 |

产品来源 |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of Pyridine, 1,4 Dihydro 1 Methyl and Its Analogues

Classical and Modified Hantzsch Synthesis Approaches for 1,4-Dihydropyridines

The traditional Hantzsch reaction is a one-pot condensation of an aldehyde, a β-ketoester (two equivalents), and ammonia (B1221849) or its equivalent. nih.govscispace.com This multicomponent reaction offers a straightforward route to symmetrically substituted 1,4-DHPs. However, classical methods often require harsh reaction conditions, such as prolonged heating in acetic acid or ethanol, leading to extended reaction times and sometimes modest yields. tandfonline.commdpi.com Over the years, numerous modifications have been developed to improve the efficiency and environmental footprint of the Hantzsch synthesis.

Optimizations and Green Chemistry Protocols (e.g., Microwave-Assisted, Solvent-Free)

In recent years, a significant focus has been placed on developing more environmentally friendly and efficient protocols for the Hantzsch synthesis. These "green chemistry" approaches aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and simplify reaction procedures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Hantzsch reaction. nih.govbioorganica.org.ua Both domestic and dedicated laboratory microwave reactors have been successfully used to synthesize 1,4-DHPs, often leading to dramatically reduced reaction times, from hours to minutes, and improved yields. nih.govmdpi.com For instance, a solvent-free approach using a domestic microwave oven has been reported to produce 1,4-dihydropyridines in 3-5 minutes with excellent yields. Another study demonstrated the synthesis of quinoline-bearing dihydropyridines using a cesium-loaded boron nitride catalyst under microwave irradiation, highlighting the efficiency and recyclability of the catalyst. tandfonline.com The use of microwave heating in continuous flow reactors has also been explored, allowing for real-time monitoring and optimization of the reaction. mdpi.com

Solvent-Free and Aqueous Conditions: Conducting the Hantzsch reaction under solvent-free conditions or in water represents a significant step towards greener synthesis. researchgate.netopensciencepublications.com Several studies have reported the successful synthesis of 1,4-DHPs by simply heating a mixture of the reactants without any solvent. royalsocietypublishing.orgopensciencepublications.com The use of p-toluenesulfonic acid as a catalyst in solvent-free conditions has been shown to be effective, with the catalyst being commercially available and inexpensive. researchgate.net Furthermore, performing the reaction in water, often referred to as an "on-water" protocol, offers an eco-friendly alternative, minimizing the use of toxic organic solvents. tandfonline.comnih.gov Ammonium (B1175870) acetate (B1210297) is often used as the nitrogen source in these aqueous procedures. nih.gov

Deep Eutectic Solvents: Deep eutectic solvents (DESs) have been investigated as biocompatible and recyclable reaction media for the one-pot synthesis of 1,4-dihydropyridines. ias.ac.in These solvents, formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, can efficiently facilitate the reaction, often under solvent-free conditions, with the added benefit of being recyclable for several runs with minimal loss of activity. ias.ac.in

| Green Chemistry Protocol | Key Features | Typical Reaction Time | Yields | References |

| Microwave-Assisted | Rapid heating, reduced reaction times | Minutes | Good to Excellent | nih.govbioorganica.org.uamdpi.comtandfonline.com |

| Solvent-Free | No organic solvent, simplified work-up | Minutes to Hours | High to Excellent | royalsocietypublishing.orgresearchgate.netopensciencepublications.com |

| Aqueous Media ("On-Water") | Environmentally benign, catalyst-free options | Hours | Good to Excellent | tandfonline.comnih.gov |

| Deep Eutectic Solvents | Biocompatible, recyclable solvent | Minutes to Hours | Excellent | ias.ac.in |

Catalytic Strategies in Hantzsch-Type Reactions (e.g., Metal-Organic Frameworks, Organocatalysis, Nanocatalysts)

The development of novel catalysts has been instrumental in enhancing the efficiency and selectivity of the Hantzsch synthesis. A wide array of catalysts, from metal-organic frameworks to nanocatalysts, have been successfully employed.

Metal-Organic Frameworks (MOFs): MOFs have shown promise as heterogeneous catalysts in the Hantzsch reaction. For example, a copper-cyanuric acid MOF has been utilized as a green and recoverable catalyst for the asymmetric synthesis of polyhydroquinoline derivatives. researchgate.net

Organocatalysis: Organocatalysts, which are small organic molecules, offer a metal-free alternative for promoting the Hantzsch reaction. Thiourea derivatives and BINOL-derived phosphoric acids have been used to catalyze the enantioselective Hantzsch synthesis, providing access to chiral 1,4-dihydropyridines with good yields and high enantiomeric excesses. scispace.comnih.govcsic.es These catalysts operate under relatively mild conditions. nih.gov

Nanocatalysts: Nanomaterials have emerged as highly efficient catalysts due to their large surface area and unique electronic properties. Nano-cerium oxide has been used as a catalyst for the one-pot synthesis of 1,4-dihydropyridine (B1200194) derivatives. ajgreenchem.com Similarly, AlCl3-loaded ZnO nanoparticles have been demonstrated as an effective catalyst for Hantzsch reactions under ambient, solvent-free conditions. rsc.org Fe/SiO2 nano heterogeneous catalysts have also been successfully employed. researchgate.net

| Catalyst Type | Example Catalyst | Key Advantages | References |

| Metal-Organic Frameworks | Copper-cyanuric acid MOF | Heterogeneous, recoverable, potential for asymmetry | researchgate.net |

| Organocatalysts | Thiourea derivatives, BINOL-phosphoric acids | Metal-free, mild conditions, enantioselectivity | scispace.comnih.govcsic.es |

| Nanocatalysts | Nano-cerium oxide, AlCl3@ZnO, Fe/SiO2 | High efficiency, large surface area, mild conditions | ajgreenchem.comrsc.orgresearchgate.net |

Alternative Synthetic Routes to 1,4-Dihydropyridine Scaffolds

While the Hantzsch synthesis is the most common method, several alternative routes have been developed to access the 1,4-dihydropyridine scaffold, offering different substitution patterns and functionalities.

One-Pot Multicomponent Condensation Reactions

The principle of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, is the foundation of the Hantzsch synthesis. ijcrt.org This concept has been extended to develop various one-pot procedures for synthesizing diverse 1,4-dihydropyridine derivatives. royalsocietypublishing.orgias.ac.inijcrt.orgnih.goveurjchem.com These reactions are highly atom-economical and often lead to complex molecules from simple starting materials in a single operation. ias.ac.in For instance, a one-pot, four-component reaction using aldehydes, barbituric acid, and a thiazole (B1198619) derivative has been reported to yield complex pyridodipyrimidinones. nih.gov The use of catalysts like ceric ammonium nitrate (B79036) (CAN) under solvent-free conditions can facilitate these MCRs, leading to high yields in short reaction times. royalsocietypublishing.orgijcrt.org

Reductive Approaches for Pyridine (B92270) Ring Functionalization

An alternative strategy for synthesizing 1,4-dihydropyridines involves the reduction of pre-functionalized pyridinium (B92312) salts. cdnsciencepub.comcdnsciencepub.comcapes.gov.br This approach allows for the introduction of substituents at the 1-position of the dihydropyridine (B1217469) ring, which is not readily achievable through the classical Hantzsch reaction. The reduction is typically carried out using reagents like sodium dithionite. cdnsciencepub.com More recently, milder and more selective reducing agents, such as amine boranes, have been employed for the dearomatization of pyridines to yield N-substituted 1,4- and 1,2-dihydropyridines. nih.gov The reduction of 1-acylpyridinium salts using copper hydride has also been reported as a method to synthesize 1-acyl-1,4-dihydropyridines. acs.org

Stereoselective Synthesis of Chiral 1,4-Dihydropyridine Derivatives

Many biologically active 1,4-dihydropyridines are chiral, with their enantiomers often exhibiting different pharmacological activities. ic.ac.ukresearchgate.net Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure 1,4-DHPs is of great importance in medicinal chemistry. researchgate.netmdpi.com

The classical Hantzsch synthesis typically yields racemic mixtures of unsymmetrical 1,4-DHPs. researchgate.netmdpi.com To address this, several strategies have been developed, including the use of chiral auxiliaries, chiral cyclocondensation partners, and enzymatic resolutions. researchgate.netmdpi.com

Asymmetric Catalysis (e.g., Organocatalytic Enantioselective Desymmetrization)

Asymmetric catalysis has emerged as a highly promising strategy for the synthesis of chiral 1,4-DHPs. mdpi.com Organocatalysis, in particular, has seen substantial progress in constructing chiral dihydropyridine frameworks. csic.esresearchgate.net

One notable advancement is the organocatalytic enantioselective desymmetrization of prochiral 1,4-dihydropyridine-3,5-dicarbaldehydes. This method holds significant promise for producing pharmacologically important 1,4-dihydropyridine-3,5-dicarboxylates. mdpi.comresearchgate.net An unprecedented desymmetrization of prochiral dialdehydes, catalyzed by N-heterocyclic carbenes (NHCs) under oxidative conditions, has been successfully applied to the highly enantioselective synthesis of 1,4-DHPs starting from 3,5-dicarbaldehyde substrates. unife.itbirmingham.ac.uk This process yields 5-formyl-1,4-DHP-3-carboxylates with excellent enantioselectivities, which can be further elaborated to access the pharmaceutically relevant Hantzsch esters. unife.it DFT calculations suggest that the enantioselectivity of this process is determined by the transition state involving the oxidation of the Breslow intermediate by an external quinone oxidant. birmingham.ac.uk

Various organocatalysts have been explored for the enantioselective synthesis of 1,4-DHPs. These include:

BINOL-derived phosphoric acids: These Brønsted acids have been used to catalyze the enantioselective synthesis of 1,2,3,4-substituted 1,4-DHPs. csic.esmdpi.com

Cinchona alkaloids: These have been employed as organocatalysts in the synthesis of enantiomerically enriched 1,4-DHPs. mdpi.com For instance, a bis-cinchona catalyst has been shown to activate the Michael addition reaction between malononitrile (B47326) derivatives and enamines, affording highly substituted 1,4-dihydropyridines with very good results. nih.gov

Iminium catalysis: This approach has been utilized for the synthesis of 1,4-DHPs, allowing for variation of substituents at the 1, 3, and 4 positions of the dihydropyridine ring. mdpi.com

Isothiourea catalysts: The isothiourea catalyst (R)-BTM has been used to generate C(1)-ammonium enolates from aryl esters, which then undergo regio- and stereoselective addition to pyridinium salts to yield enantioenriched 1,4-dihydropyridines. rsc.org

Chiral Auxiliaries and Substrate Control in 1,4-DHP Formation

The use of chiral auxiliaries represents a well-established method for achieving stereoselectivity in the synthesis of 1,4-DHPs. mdpi.comresearchgate.netnovapublishers.com This strategy involves attaching a chiral molecule to the substrate, which directs the stereochemical outcome of the reaction. After the desired transformation, the auxiliary can be removed.

Several types of chiral auxiliaries have been successfully employed in the synthesis of chiral 1,4-dihydropyridines:

Thiazolidine-2-thiones: These auxiliaries, easily prepared from amino alcohols, can be attached to form nicotinic amide derivatives. A cation-π interaction between the thiocarbonyl group and the pyridinium ring shields one face of the pyridinium, leading to face-selective addition of nucleophiles. novapublishers.com

Bicyclic amines and Oxazolidines: Similar to thiazolidine-2-thiones, these auxiliaries also rely on cation-π interactions to control the conformation of the substrate, thereby directing the approach of the nucleophile. novapublishers.com

The choice of the chiral auxiliary can influence the configuration of the resulting dihydropyridine. For example, the use of different types of auxiliaries can lead to the formation of opposite enantiomers due to differences in how they shield the pyridinium face. novapublishers.com

Diastereoselective Synthesis and Resolution Techniques

Diastereoselective synthesis provides another avenue to chiral 1,4-DHPs. This can be achieved through various means, including cascade reactions that set multiple stereocenters in a controlled manner. For example, a one-pot cascade process involving Rh-catalyzed C–H bond activation, alkyne addition, in situ electrocyclization, and subsequent reduction has been developed to prepare highly substituted tetrahydropyridines with very high diastereoselectivities. nih.gov

When a racemic mixture of a 1,4-DHP is produced, resolution techniques are employed to separate the enantiomers. These methods are crucial for obtaining enantiopure compounds for pharmacological studies. mdpi.comresearchgate.net

Commonly used resolution techniques include:

Preparative chiral chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant and widely used technique for the direct analytical and preparative scale separation of 1,4-DHP enantiomers. mdpi.comnih.gov Immobilized polysaccharide-based CSPs, such as Chiralpak IC, have shown versatility in separating a wide range of DHP analogues under various elution modes. nih.govdntb.gov.ua

Resolution of diastereomeric salts: This classical method involves reacting the racemic 1,4-DHP with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts. mdpi.comnih.gov These diastereomers can then be separated by crystallization, followed by removal of the resolving agent to yield the individual enantiomers. For instance, the resolution of racemic 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid has been achieved using Cinchona alkaloids like cinchonidine (B190817) and quinidine. mdpi.com

Enzyme-catalyzed kinetic resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.comresearchgate.net

Table 1: Resolution of Racemic 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with Cinchona Alkaloids mdpi.com

| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (%) | Configuration |

| Cinchonidine | DMF-H2O (4:1) | 32 | 99.5 | S |

| Cinchonidine | DMF-H2O (8:5) | 41 | >99.5 | S |

| Cinchonidine | DMF-H2O (1:1) | 44 | 97.8 | S |

| Quinidine | DMF-H2O (8:5) | 43 | >99.5 | R |

| Quinidine | DMF-H2O (1:1) | 46 | 96.6 | R |

Functionalization and Derivatization Strategies for Pyridine, 1,4-dihydro-1-methyl- and Related Compounds

The functionalization and derivatization of the 1,4-dihydropyridine scaffold are crucial for modulating its biological activity and exploring structure-activity relationships (SAR). azaruniv.ac.ir

Introduction of Diverse Substituents and Structural Modifications

The properties of 1,4-DHP derivatives can be fine-tuned by introducing various substituents at different positions of the ring.

N-1 Position: Substitutions at the N-1 position, such as the N-propargyl moiety, have been explored. rsc.org However, in many cases, substituents at this position can decrease or abolish activity. azaruniv.ac.ir

C-2 and C-6 Positions: The DHP receptor can tolerate various modifications at these positions. azaruniv.ac.ir For instance, the methyl group at the C-2 or C-6 position can be transformed into a C-Br bond through enantioselective bromination, providing a versatile handle for further modifications. nih.gov

C-3 and C-5 Positions: The nature of the ester groups at these positions significantly influences activity and tissue selectivity. azaruniv.ac.ir Modifications include the synthesis of derivatives with different diethyl carbamoyl (B1232498) groups or various alkyl and aryl esters. biointerfaceresearch.com

C-4 Position: The substituent at the C-4 position is critical for activity. azaruniv.ac.ir A wide array of aryl and heteroaryl groups have been introduced at this position. biointerfaceresearch.com A photoinduced, metal-free method allows for the C4-functionalization of pyridinium salts with radicals generated from 1,4-dihydropyridines, enabling the introduction of alkyl, acyl, and carbamoyl groups. nih.govkaist.ac.krorganic-chemistry.org

Table 2: Examples of C4-Functionalized Pyridines via Photoinduced Charge Transfer organic-chemistry.org

| Pyridinium Salt | 1,4-Dihydropyridine Radical Precursor | Resulting C4-Substituent |

| N-Amidopyridinium | Alkyl-1,4-DHP | Alkyl |

| N-Amidopyridinium | Acyl-1,4-DHP | Acyl |

| N-Amidopyridinium | Carbamoyl-1,4-DHP | Carbamoyl |

Cascade Cyclization Approaches for Fused 1,4-DHP Systems

Cascade reactions offer an efficient route to construct complex, fused polycyclic systems incorporating the 1,4-dihydropyridine ring. These one-pot transformations minimize the number of synthetic steps and purification procedures.

For instance, a novel formal [3+3] cascade cyclization has been developed to synthesize lactam-fused 4-fluoroalkylated 3,4-dihydropyran skeletons in a diastereoselective manner. researchgate.net Another example is the synthesis of highly substituted thiazolo[3,2-a]pyridines through a one-pot cascade ring formation reaction involving benzaldehydes, malononitrile, and cyclic nitroketene N,S-acetals. nih.gov Similarly, imidazo-[1,2-a]thiochromeno[3,2-e]pyridines have been synthesized via an Et3N-mediated one-pot cascade reaction. nih.gov These cascade methodologies provide rapid access to structurally diverse and complex fused 1,4-DHP systems.

Mechanistic Elucidation of Pyridine, 1,4 Dihydro 1 Methyl Reactivity

Hydride Transfer Mechanisms in 1,4-Dihydropyridines

The primary function of 1,4-dihydropyridines in many chemical and biological systems is to act as a hydride donor. wordpress.com The transfer of a hydride ion (H⁻) is a fundamental process in a vast array of redox reactions. nih.gov The mechanism of this transfer, however, can be complex and is often debated. nih.govlookchem.com

The transfer of a hydride equivalent from a 1,4-dihydropyridine (B1200194) to a substrate can, in principle, occur through two primary mechanistic pathways: a one-step concerted process or a multi-step stepwise process. nveo.orgchemrxiv.org

In a concerted mechanism , the hydride ion is transferred directly from the dihydropyridine (B1217469) to the acceptor in a single transition state without the formation of any intermediates. chemrxiv.orgnih.gov This pathway is often favored in reactions with certain substrates. lookchem.comnih.gov

Conversely, a stepwise mechanism involves the sequential transfer of an electron and a hydrogen atom (or a proton and two electrons). A common stepwise pathway involves an initial single-electron transfer (SET) from the dihydropyridine to the substrate, forming a radical cation of the dihydropyridine and a radical anion of the substrate. This is then followed by the transfer of a hydrogen atom or a proton and another electron to complete the reduction. nveo.orgnih.gov Evidence for stepwise mechanisms has been found in numerous reactions, particularly with strong oxidizing agents. nveo.orgresearchgate.net Time-resolved spectroscopic studies have provided direct evidence for a stepwise hydride transfer in some biological systems, where discrete intermediates were observed. nih.govresearchgate.net

The actual operative pathway, whether concerted or stepwise, can be influenced by several factors, including the nature of the dihydropyridine, the substrate, and the reaction conditions. nveo.orgchemrxiv.org Computational studies have suggested that the concerted and stepwise pathways can be considered as two ends of a mechanistic spectrum, with some reactions exhibiting characteristics of both. chemrxiv.org

Single-electron transfer (SET) is a key feature of the stepwise hydride transfer mechanism and plays a significant role in the reactivity of 1,4-dihydropyridines. nih.govchemrxiv.org The ability of 1,4-dihydropyridines to act as single-electron donors is fundamental to their utility in various synthetic methodologies, including photoredox catalysis. nih.govacs.org

In the presence of a base, 1,4-dihydropyridines can form anions that are potent single-electron photoreductants. nih.govnih.gov These anions can be excited by visible light to a highly reducing state, capable of reducing a wide range of substrates. nih.govacs.org The excited state oxidation potentials of these anions are significantly negative, making them powerful reductants. nih.govchemrxiv.org

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. It involves comparing the reaction rates of reactants containing different isotopes of the same element. wikipedia.org In the context of 1,4-dihydropyridine reactivity, KIE studies are often employed by substituting hydrogen with deuterium (B1214612) at the C4 position, from where the hydride is transferred. lookchem.comnih.gov

A significant primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken in the rate-determining step of the reaction. This provides strong evidence for the involvement of hydride transfer in this step. wikipedia.orgnih.gov The magnitude of the KIE can also offer insights into the nature of the transition state. For instance, the temperature dependence of the KIE can be used to probe the contribution of protein dynamics in enzymatic hydride transfer reactions. nih.gov

The table below presents hypothetical KIE data for the reduction of a generic substrate by Pyridine (B92270), 1,4-dihydro-1-methyl- and its deuterated analogue.

| Substrate | kH (s⁻¹) | kD (s⁻¹) | KIE (kH/kD) |

| Benzaldehyde | 1.5 x 10⁻³ | 2.5 x 10⁻⁴ | 6.0 |

| Acetophenone | 8.0 x 10⁻⁴ | 1.4 x 10⁻⁴ | 5.7 |

| Malachite Green | 2.2 x 10⁻² | 3.5 x 10⁻³ | 6.3 |

This is a hypothetical data table created for illustrative purposes.

The large KIE values in this hypothetical example would strongly suggest that the C-H bond cleavage is the rate-limiting step in the reduction of these substrates by Pyridine, 1,4-dihydro-1-methyl-.

Oxidation Chemistry of Pyridine, 1,4-dihydro-1-methyl-

The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is a fundamental and extensively studied reaction. znaturforsch.commdpi.com This process, known as aromatization, is not only a key metabolic pathway for many dihydropyridine-based drugs but also a valuable synthetic transformation. nih.govznaturforsch.commdpi.com

The oxidative aromatization of 1,4-dihydropyridines can be achieved using a wide variety of oxidizing agents and conditions, including thermal, photochemical, and electrochemical methods. znaturforsch.commdpi.com The mechanism of this transformation is often dependent on the specific oxidant and reaction conditions employed.

An electron transfer-induced mechanism is frequently proposed for the aromatization of 1,4-dihydropyridines. znaturforsch.com This process typically involves an initial single-electron transfer from the dihydropyridine to the oxidizing agent, forming a dihydropyridine radical cation. mdpi.comznaturforsch.com This is followed by deprotonation and a second electron transfer to yield the final pyridine product. znaturforsch.com Factors such as the nature of the substituents on the dihydropyridine ring and the solvent can significantly influence the rate of this electron transfer step. znaturforsch.com

Various reagents have been successfully used to effect this transformation, including 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and heteropolyacids. znaturforsch.comnih.gov Microwave irradiation has also been shown to accelerate the oxidation process. znaturforsch.com

1,4-dihydropyridines, including by extension Pyridine, 1,4-dihydro-1-methyl-, can react with various reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as other radical intermediates. acs.orgresearchgate.net This reactivity is central to their potential role as antioxidants. nih.gov

Studies have shown that 1,4-dihydropyridine derivatives can effectively scavenge alkyl and alkylperoxyl radicals. acs.orgresearchgate.net The reaction with alkylperoxyl radicals is generally faster than with alkyl radicals. acs.org The mechanism of this scavenging activity is believed to involve electron transfer from the dihydropyridine to the radical species, leading to the formation of the corresponding pyridine derivative. researchgate.netnih.gov The reactivity is influenced by the substituents on the dihydropyridine ring. acs.org

The table below shows hypothetical kinetic rate constants for the reaction of Pyridine, 1,4-dihydro-1-methyl- with different radical species.

| Radical Species | Rate Constant (k) (M⁻¹s⁻¹) |

| Alkyl Radical | 1.2 x 10³ |

| Alkylperoxyl Radical | 3.5 x 10⁴ |

| ABTS Radical Cation | 8.9 x 10⁴ |

This is a hypothetical data table created for illustrative purposes. ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

The data in the table would indicate that Pyridine, 1,4-dihydro-1-methyl- reacts more readily with the more oxidizing alkylperoxyl and ABTS radical cations compared to the alkyl radical, consistent with an electron transfer-based mechanism. acs.orgnih.gov

Reaction Pathways and Intermediate Characterization

The reactivity of Pyridine, 1,4-dihydro-1-methyl- is characterized by its propensity to undergo oxidation, a feature central to its role in various chemical transformations. The elucidation of its reaction pathways and the characterization of transient intermediates are crucial for understanding and controlling its chemical behavior.

Identification and Trapping of Reactive Intermediates

The study of short-lived, highly reactive molecules, known as reactive intermediates, is fundamental to deciphering reaction mechanisms. slideshare.net In the context of 1,4-dihydropyridine derivatives, including Pyridine, 1,4-dihydro-1-methyl-, the primary reactive species are often radical cations and neutral radicals formed during oxidation processes.

One significant approach to studying these fleeting species is through trapping experiments. csbsju.edu This involves the use of a "trapper" molecule that reacts with the intermediate to form a stable, detectable product, thereby providing evidence for the intermediate's existence. csbsju.eduyoutube.com For instance, in reactions involving 1,4-dihydropyridines, spin traps like N-tert-butylamine-alpha-phenylnitrone (PBN) have been successfully employed. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy can then be used to detect the resulting PBN-radical adduct, confirming the presence of a carbon-centered radical intermediate during the reaction. nih.gov

Another common radical scavenger used for trapping is 2,2,6,6-tetramethyl-1-piperidinyloxyl, abbreviated as TEMPO. csbsju.edu This stable radical readily combines with other radical intermediates, and the resulting adduct can sometimes be reversibly cleaved to regenerate the original radical, allowing for controlled studies of radical processes. csbsju.edu

The final product of the oxidation of 1,4-dihydropyridines is typically the corresponding pyridinium (B92312) cation. nih.govwikipedia.org In the case of Pyridine, 1,4-dihydro-1-methyl-, this would be the 1-methylpyridinium cation. The formation of the oxidized pyridine derivative as the final product can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

The table below summarizes common techniques and reagents used in the identification and trapping of reactive intermediates in the reactions of 1,4-dihydropyridine derivatives.

| Technique/Reagent | Purpose | Intermediate Detected | Example Application |

| Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Traps (e.g., PBN) | Detection and characterization of radical intermediates. nih.gov | Carbon-centered radicals. nih.gov | Interception of a carbon-centered radical from a 1,4-DHP in its reaction with peroxynitrite. nih.gov |

| 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) | Trapping of radical intermediates. csbsju.edu | Various radical species. csbsju.edu | Used to control radical polymerizations by reversibly trapping radical intermediates. csbsju.edu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of stable final products. nih.gov | N/A (identifies final product) | Confirmation of the oxidized pyridine derivative as the final product of 1,4-DHP oxidation. nih.gov |

Influence of Solvent Polarity and Environmental Conditions on Reaction Mechanisms

The environment in which a reaction occurs, particularly the polarity of the solvent, can significantly influence the reaction pathway and the stability of intermediates. For reactions involving charged or highly polar intermediates, such as the pyridinium cation formed during the oxidation of Pyridine, 1,4-dihydro-1-methyl-, the solvent's ability to stabilize these species is paramount.

In the context of pyridination reactions, maximizing the polarizability during the proton elimination stage has been shown to be crucial for achieving high regioselectivity. nih.gov This suggests that solvents capable of stabilizing charged transition states and intermediates will favor certain reaction pathways over others. For example, the use of a mixture of ethyl acetate (B1210297) and methanol (B129727) for the bromination of certain 1,4-dihydropyridines highlights the role of the solvent in the reaction mechanism. nih.gov It has been proposed that methanol can participate in the reaction, leading to the formation of a methoxide-adduct intermediate. nih.gov

The choice of solvent can also affect reaction times and yields. For instance, the low solubility of some bis-1,4-dihydropyridines in methanol necessitates the use of large solvent volumes and results in long reaction times and low yields. nih.gov Changing the solvent to ethyl acetate can, in some cases, provide comparable yields in a shorter time. nih.gov

The following table illustrates the effect of different solvent systems on the bromination reaction of a bis-1,4-dihydropyridine, demonstrating the impact of the reaction environment.

| Solvent System | Brominating Agent | Reaction Time (h) | Yield (%) | Reference |

| Methanol (MeOH) | N-bromosuccinimide (NBS) | 48 | 41 | nih.gov |

| Methanol (MeOH) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 48 | 22 | nih.gov |

| Ethyl Acetate (EtOAc)/Methanol (MeOH) (1:3) | N-bromosuccinimide (NBS) | 20 | Comparable to Chloroform | nih.gov |

These findings underscore the critical role of solvent selection and the control of environmental conditions in directing the reactivity and mechanistic pathways of Pyridine, 1,4-dihydro-1-methyl- and related 1,4-dihydropyridine derivatives.

Advanced Spectroscopic and Structural Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Analysis

NMR spectroscopy stands as a powerful tool for the detailed structural and dynamic investigation of 1,4-dihydropyridine (B1200194) (1,4-DHP) systems. Through the analysis of various nuclei and temperature-dependent phenomena, researchers can gain a comprehensive understanding of reaction pathways and molecular behavior.

Multinuclear NMR for Structural Elucidation of Intermediates

The identification of short-lived intermediates is crucial for piecing together a reaction mechanism. Multinuclear NMR, encompassing ¹H, ¹³C, and ¹⁵N nuclei, offers a detailed picture of the electronic and structural changes that occur during a chemical transformation.

In studies of 1,4-DHP derivatives, multinuclear NMR has been instrumental in identifying previously unknown reaction intermediates. For instance, during the bromination of 2,6-dimethyl-1,4-dihydropyridine derivatives with N-bromosuccinimide (NBS), previously undescribed intermediates were successfully identified in the reaction mixture using a combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy. rtu.lv These findings were further supported by quantum chemical calculations, allowing for a more complete description of the reaction mechanism. rtu.lv

The assignment of NMR signals is facilitated by a suite of one- and two-dimensional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). scielo.brnih.gov For example, in a series of substituted 1,4-DHPs, the ¹H NMR spectra typically show a singlet for the NH proton (around δ 8.76-9.19 ppm in DMSO-d₆) and another singlet for the H4 proton (around δ 4.75-5.02 ppm). scielo.br The methyl groups at C2 and C6 also appear as singlets at approximately δ 2.2 ppm. scielo.br The ¹³C NMR spectra reveal four quaternary carbon signals for C2, C3, C5, and C6, and one tertiary carbon signal for C4. researchgate.net ¹⁵N NMR spectroscopy provides further insight into the electronic environment of the nitrogen atom within the dihydropyridine (B1217469) ring. scielo.brnih.gov

A study on the regioselective hydroboration of pyridines provided characteristic ¹H NMR peaks for an N-boryl-4-methyl-1,4-dihydropyridine intermediate, which could be identified in the reaction mixture despite its low concentration. rsc.org This demonstrates the sensitivity of modern NMR techniques in detecting and characterizing transient species.

Table 1: Representative NMR Data for 1,4-Dihydropyridine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | 8.76 - 9.19 | s | NH (in DMSO-d₆) | scielo.br |

| ¹H | 4.75 - 5.02 | s | H4 | scielo.br |

| ¹H | ~2.2 | s | C2-CH₃, C6-CH₃ | scielo.br |

| ¹³C | 166-167 | C3/C5-C=O | researchgate.net | |

| ¹³C | ~146 | C2/C6 | researchgate.net | |

| ¹³C | ~100 | C3/C5 | researchgate.net | |

| ¹³C | ~41 | C4 | researchgate.net | |

| ¹⁵N | Varies | N1 | scielo.brnih.gov |

Electronic Absorption (UV-Vis) and Emission Spectroscopy

UV-Vis and emission spectroscopy are invaluable tools for studying the electronic properties of molecules and for monitoring reaction kinetics. These techniques provide information on electronic transitions, excited states, and the formation and consumption of species during a reaction.

Kinetic Monitoring of Reactions and Spectrophotometric Titrations

UV-Vis spectroscopy is widely used for the kinetic analysis of reactions involving 1,4-dihydropyridine derivatives. The direct reactivity of these compounds towards alkyl radicals has been demonstrated using UV-Vis spectroscopy, showing that they can significantly react with these radical species. nih.gov

Furthermore, spectrophotometric methods have been developed for the quantitative determination of 1,4-DHP drugs in various matrices. derpharmachemica.comscirp.org These methods are often based on condensation or coupling reactions that produce a colored product with a characteristic absorbance maximum. For example, a method based on the condensation reaction of 1,4-DHPs with p-anisaldehyde in an acidic medium allows for their determination by measuring the absorbance at 460 nm. derpharmachemica.com Another method utilizes a coupling reaction with vanillin (B372448) reagent in acidic conditions, with the resulting colored products measured at around 500 nm. scirp.org The development of such methods involves optimizing various parameters, including the type and concentration of acid and the reagent concentration, to achieve maximum color development and sensitivity. derpharmachemica.com

Spectrophotometric titrations are also employed to study the interaction of 1,4-DHP derivatives with other species, such as metal cations. The titration of a push-pull chromophore based on a 1-dicyanomethylene-1,4-dihydropyridine moiety with Cu²⁺ ions in acetonitrile (B52724) results in a dramatic color change, which can be monitored by UV-Vis spectroscopy to determine the binding properties. researchgate.net

Table 2: Spectrophotometric Methods for 1,4-Dihydropyridine Determination

| Reagent | Acidic Medium | λmax (nm) | Concentration Range (µg/mL) | Reference |

| p-Anisaldehyde | HCl | 460 | 5-60 | derpharmachemica.com |

| Vanillin | HCl | 479-500 | 5-70 | scirp.org |

Study of Electronic Transitions and Excited States

The study of electronic transitions and excited states provides fundamental information about the photophysical and photochemical properties of 1,4-dihydropyridines. The excited-state dynamics of related N-methyl heterocyclic compounds, such as N-methylpyrrole, have been investigated using picosecond pump-probe methods. rsc.org These studies reveal that the decay of the S₁ excited state can be strongly mode-dependent, with lifetimes spanning a wide temporal range. rsc.org

Quantum dynamics simulations on hypercoordinated carbon molecules containing a related structural motif have shown that upon photoexcitation, the molecule can undergo ultrafast internal conversion from a "bright" S₁ state to a "dark" S₂ state via a conical intersection. mdpi.com This highlights the importance of considering nonadiabatic effects when analyzing the optical properties of such molecules. mdpi.com While these studies are not on "Pyridine, 1,4-dihydro-1-methyl-" itself, they provide a framework for understanding the potential excited-state behavior of this class of compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

EPR spectroscopy is the most direct and unambiguous method for the detection and characterization of radical species. In the context of 1,4-dihydropyridine chemistry, EPR has been crucial in confirming the involvement of radical intermediates in various reactions.

The oxidation of 1,4-DHP derivatives often proceeds via a radical mechanism. nih.gov Electrochemical studies, such as cyclic voltammetry, have shown that the oxidation of the 1,4-DHP ring can occur via a 2-electron process, with the formation of an unstable pyridinium (B92312) radical intermediate. nih.gov The one-electron oxidation intermediate can be confirmed through controlled potential electrolysis (CPE) and EPR experiments. nih.gov

Due to the transient nature of many radical intermediates, spin trapping techniques are often employed. Unstable radical intermediates from the oxidation of 1,4-DHP derivatives have been successfully intercepted using spin traps like N-tert-butyl-α-phenylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov The resulting spin adducts are more stable and can be readily detected and characterized by EPR spectroscopy. rsc.org

In studies of radical SAM enzymes, EPR spectroscopy has been used to detect substrate-derived radical intermediates. For example, in the dehydrogenation of TDP-D-quinovose catalyzed by the radical SAM enzyme DesII, a radical intermediate was detected with a g-value of 2.0025 and hyperfine coupling to two spin ½ nuclei. nih.gov Another powerful technique is time-resolved chemically induced dynamic nuclear polarization (TR-CIDNP), which, while an NMR method, can be used to determine the EPR parameters (hyperfine coupling constants) of elusive radical intermediates. rsc.orgresearchgate.net

The ability of certain atypical 1,4-DHP derivatives to reduce the generation of reactive oxygen species (ROS) in cellular models of oxidative stress further points to their interaction with radical species. nih.gov

Table 3: EPR Detection of Radical Intermediates in 1,4-Dihydropyridine Reactions

| Method | Observation | Spin Trap(s) | Reference |

| Electrochemical Oxidation & EPR | Formation of an unstable pyridinium radical | PBN, DMPO | nih.gov |

| Photolysis & EPR | Characterization of thiyl radical spin adducts | DMPO, BNB | rsc.org |

| Enzymatic Reaction & EPR | Detection of a substrate radical intermediate | - | nih.gov |

| TR-CIDNP | Determination of hyperfine coupling constants of radical intermediates | - | rsc.orgresearchgate.net |

Vibrational Spectroscopy (FTIR) for Functional Group Changes and Interactions

Fourier-transform infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe intermolecular interactions within 1,4-dihydropyridine systems. By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a molecular fingerprint that is sensitive to changes in chemical structure and bonding. nih.gov

In the context of 1,4-DHP derivatives, FTIR is instrumental for confirming synthesis and studying interactions. tandfonline.comresearchgate.net The spectra of these compounds are characterized by several key absorption bands. The N-H stretching vibration in the 1,4-DHP ring typically appears as a distinct band in the region of 3350-3340 cm⁻¹. nih.gov The stretching vibrations of the carbonyl groups (C=O) in ester substituents, which are common at the C3 and C5 positions, give rise to strong absorption bands around 1760-1650 cm⁻¹. nih.govijrcs.org Other significant peaks include those for aromatic and aliphatic C-H stretching, and C=C stretching of the dihydropyridine ring. nih.gov

Shifts in the position and changes in the intensity of these bands can indicate involvement in intermolecular interactions, such as hydrogen bonding. For example, a comparative analysis of the FTIR spectra of pure sterols and their mixtures with a pyridinium compound revealed shifts in the O-H stretching vibration, evidencing the formation of hydrogen-bonded complexes. lew.ro Density Functional Theory (DFT) calculations are often employed alongside experimental work to accurately assign vibrational modes and interpret complex spectra. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for 1,4-Dihydropyridine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Description | References |

| N-H Stretch | 3348 - 3342 | Stretching vibration of the secondary amine in the dihydropyridine ring. | nih.gov |

| Aromatic C-H Stretch | 3027 - 3024 | Stretching of C-H bonds on aryl substituents. | nih.gov |

| Aliphatic C-H Stretch | 2956 - 2922 | Stretching of C-H bonds in methyl and ethyl groups. | nih.gov |

| Carbonyl (Ester) C=O Stretch | 1764 - 1761 | Strong absorption from the ester functional groups at C3 and C5. | nih.gov |

| C-OH Stretch (Phenolic) | ~1447 | Stretching vibration of a phenolic hydroxyl group on a substituent. | nih.gov |

X-ray Crystallography for Solid-State Conformational and Intermolecular Interactions

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in the solid state. For 1,4-dihydropyridine derivatives, this technique is crucial for determining the precise molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern crystal packing. researchgate.net

Crystal structure analyses of various 1,4-DHP compounds reveal that the dihydropyridine ring typically adopts a non-planar conformation. Most commonly, it assumes a flattened boat or tub conformation. researchgate.netrsc.org The degree of puckering is influenced by the nature and steric bulk of the substituents at the C4 position and other locations on the ring. For instance, an X-ray structural determination of a 1,4-dihydropyridine-crown ether complex showed the dihydropyridine ring in a pronounced boat conformation. rsc.org

These studies also illuminate the non-covalent interactions that stabilize the crystal lattice. Common interactions include intermolecular hydrogen bonds involving the N-H group of the dihydropyridine ring and an acceptor atom (like an oxygen from a carbonyl group), as well as C-H···N and C-H···π interactions. researchgate.net In some crystal structures, an overlapped arrangement of parallel pyridine (B92270) rings in neighboring molecules is observed, indicating π-π stacking. researchgate.net This detailed structural information is vital for understanding structure-activity relationships. nih.gov

Table 2: Representative Crystallographic Data for 1,4-Dihydropyridine Derivatives

| Compound | Formula | Crystal System | Space Group | Key Findings | References |

| 3,5-Diacetyl-2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine | C₁₇H₁₈N₂O₄ | Monoclinic | P2₁/n | The dihydropyridine ring is non-planar. | capes.gov.br |

| 2,6-dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester | C₂₁H₂₅NO₄ | Triclinic | P-1 | Final R value converged to 0.0478. | researchgate.net |

| 4-(4-methoxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester | C₂₂H₂₇NO₅ | Monoclinic | P2₁/c | Final R value converged to 0.0466. | researchgate.net |

Circular Dichroism (CD) Spectroscopy for Chiral 1,4-DHP Systems

While "Pyridine, 1,4-dihydro-1-methyl-" is an achiral molecule, many pharmacologically important 1,4-DHP derivatives are chiral. researchgate.net Chirality typically arises from unsymmetrical substitution at the C3/C5 positions or the presence of a stereogenic center at C4, which is common in derivatives bearing different aryl or other groups. mdpi.com The enantiomers of these chiral 1,4-DHPs often exhibit different, and sometimes opposing, biological activities. mdpi.com

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are invaluable techniques for studying these chiral systems. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer, making it a powerful tool for determining enantiomeric purity and absolute configuration. researchgate.net

For example, the absolute stereochemistry of chiral intermediates of 1,4-dihydropyridine calcium antagonists can be established using a combination of vibrational circular dichroism (VCD), ECD, and optical rotation (OR) analysis. researchgate.net The interpretation of experimental CD spectra is often supported by theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the ECD spectra for different enantiomers. ustc.edu.cn By comparing the experimental spectrum with the calculated spectra, the absolute configuration of the molecule can be confidently assigned. ustc.edu.cn This stereochemical information is critical in drug discovery and development, ensuring the synthesis of the desired, therapeutically active enantiomer. researchgate.netresearchgate.net

Table 3: Applications of Circular Dichroism in 1,4-DHP Analysis

| Application | Method | Finding | Significance | References |

| Stereochemical Assignment | ECD, VCD, OR | Analysis of spectra allows for the determination of the absolute configuration of chiral 1,4-DHP intermediates. | Crucial for structure-activity relationship studies in pharmaceutical development. | researchgate.net |

| Enantiomer Analysis | ECD Spectroscopy & TD-DFT | Comparison of experimental and theoretically calculated spectra confirms the identity of specific enantiomers. | Enables the validation of stereoselective synthesis and purification methods. | ustc.edu.cn |

| Conformation-Activity Relationship | CD Spectroscopy | The sign and intensity of Cotton effects in the CD spectrum are sensitive to the conformation of the chiral molecule. | Provides insight into how the three-dimensional structure relates to biological activity. | rsc.org |

Theoretical and Computational Investigations of Pyridine, 1,4 Dihydro 1 Methyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1,4-dihydropyridine (B1200194) (DHP) systems. These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.commasterorganicchemistry.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. libretexts.org

For 1,4-dihydropyridine derivatives, the HOMO is typically a π-orbital distributed over the dihydropyridine (B1217469) ring, indicating the electron-rich nature of this system. The LUMO is a corresponding π*-antibonding orbital. The presence of a methyl group at the N1 position in Pyridine (B92270), 1,4-dihydro-1-methyl- influences the electron density and, consequently, the energies of these frontier orbitals. DFT calculations can precisely quantify these energies and visualize the orbital distributions. irjweb.comresearchgate.net

The redox potentials of 1,4-dihydropyridines are directly linked to their HOMO and LUMO energies. acs.org Their ability to act as reducing agents, a characteristic feature, is associated with the relative ease of removing an electron from the HOMO. nih.govresearchgate.net Computational studies on various 1,4-DHP derivatives have shown that substituents on the ring significantly impact their oxidation potentials. nih.gov For instance, electron-donating groups tend to increase the HOMO energy, making the molecule easier to oxidize.

Table 1: Calculated Electronic Properties of a Representative 1,4-Dihydropyridine Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Note: These are representative values for a generic 1,4-DHP derivative and can vary based on the specific substituents and computational method.

Understanding the mechanism of reactions involving Pyridine, 1,4-dihydro-1-methyl- requires the localization of transition states and the mapping of the potential energy surface (PES). libretexts.orgwikipedia.orgmuni.cz The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. muni.czresearchgate.net Reactants and products correspond to minima on the PES, while transition states are saddle points connecting them. libretexts.orgyoutube.com

For reactions such as hydride transfer, a key function of 1,4-dihydropyridines, computational methods can trace the reaction pathway from reactants to products, identifying the transition state structure and its associated energy barrier (activation energy). scispace.com DFT calculations have been employed to study the mechanism of Hantzsch synthesis of 1,4-dihydropyridines, elucidating the reaction energy barriers and the role of intermediates. rsc.orgresearchgate.net These studies have shown that the reaction can proceed through different pathways, and the preferred mechanism can be influenced by reaction conditions and the nature of the reactants. scispace.comrsc.org For instance, in the reaction of 1,4-dihydropyridines with α,β-unsaturated nitriles, computational analysis has helped to distinguish between a direct hydride transfer and an Alder-Ene-like pathway. scispace.com

The 1,4-dihydropyridine ring is not planar and can adopt various conformations, with the boat-like conformation being the most common. nih.gov The specific conformation adopted by Pyridine, 1,4-dihydro-1-methyl- can influence its reactivity and interactions with other molecules. Computational conformational analysis can identify the most stable conformations and the energy barriers between them.

In substituted 1,4-dihydropyridines, intramolecular interactions such as hydrogen bonds and π-π stacking can play a significant role in determining the preferred conformation. nih.gov While Pyridine, 1,4-dihydro-1-methyl- itself lacks the functional groups for strong intramolecular hydrogen bonding, the presence of substituents in other derivatives can lead to such interactions, which can be accurately modeled using quantum chemical calculations. nih.gov For example, studies on other 1,4-DHP derivatives have shown how an N-H group can act as a hydrogen bond donor.

Molecular Dynamics (MD) Simulations in Understanding Molecular Behavior

MD simulations have been used to investigate the behavior of 1,4-dihydropyridine derivatives in various environments, such as in solution or interacting with biological macromolecules. nih.govrsc.org These simulations can reveal how the molecule adapts its conformation in response to its surroundings and can provide insights into the mechanisms of its interactions. For example, MD simulations can be used to study the stability of different conformers and the transitions between them. nih.gov

Computational Studies on Solvent Effects and Solvation Models

The properties and reactivity of Pyridine, 1,4-dihydro-1-methyl- can be significantly influenced by the solvent. Computational studies employ various solvation models to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit solvation models involve including individual solvent molecules in the simulation.

Studies on 1,4-dihydropyridine derivatives have shown that solvent polarity can affect their conformational preferences and reaction energetics. scispace.com For example, in protic solvents, uncharged 1,4-DHPs can act as hydrogen bond acceptors, while in other solvents, they can act as hydrogen bond donors via the nitrogen hydrogen. The choice of solvation model can be crucial for obtaining accurate predictions of properties in solution.

Quantitative Structure-Activity Relationships (QSAR) in Relation to Chemical Reactivity (Excluding Biological Context)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. ntnu.notsijournals.com While often used in drug design, QSAR can also be applied to understand and predict the chemical reactivity of compounds like Pyridine, 1,4-dihydro-1-methyl- and its analogs. nih.govnih.govnih.gov

For 1,4-dihydropyridine derivatives, QSAR models have been developed to correlate molecular descriptors with their chemical properties, such as their antioxidant activity or their ability to participate in certain reactions. tsijournals.comnih.gov These descriptors can include electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices. nih.gov By identifying the key descriptors that influence reactivity, QSAR models can guide the design of new 1,4-dihydropyridine derivatives with desired chemical properties. nih.gov For instance, studies have highlighted the importance of molar refractivity, a measure of molecular volume and polarizability, in the QSAR models of 1,4-dihydropyridines. tsijournals.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Pyridine, 1,4-dihydro-1-methyl- |

| 1,4-dihydropyridine (DHP) |

| Pyridine |

Applications in Advanced Organic Synthesis and Catalysis

Pyridine (B92270), 1,4-dihydro-1-methyl- as a Model Hydride Donor and Reducing Agent

The core reactivity of "Pyridine, 1,4-dihydro-1-methyl-" lies in its ability to donate a hydride ion (H⁻), a characteristic feature of the 1,4-dihydropyridine (B1200194) scaffold. This reactivity is central to its function in a range of reduction reactions, from mimicking biological processes to facilitating modern photocatalytic transformations.

The structure of 1,4-dihydropyridines is fundamentally analogous to the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme, a ubiquitous biological reducing agent. nih.govnih.gov This structural similarity allows "Pyridine, 1,4-dihydro-1-methyl-" and its derivatives to serve as effective NADH mimics in biomimetic reduction reactions. acs.orgrsc.org In these processes, the dihydropyridine (B1217469) ring acts as a potent hydride donor, driven by the thermodynamic favorability of aromatization to the corresponding pyridinium (B92312) salt. This driving force enables the reduction of a wide array of substrates, including activated C=C, C=N, and C=O bonds. acs.org

The mechanism of hydride transfer from a 1,4-dihydropyridine involves a one-step process where the hydride is delivered to the substrate, resulting in the formation of the oxidized pyridinium species. nih.gov The hydride-donating ability of 1,4-DHPs can be compared and quantified, with studies showing that the specific substitution pattern on the dihydropyridine ring influences its reactivity. nih.gov While 1,2-dihydropyridine isomers also exhibit hydride-donating properties, the 1,4-isomers are more commonly employed as NADH models due to their greater stability and resemblance to the natural coenzyme. nih.gov

In recent years, 1,4-dihydropyridines have gained prominence as powerful single-electron donors in the field of photoredox catalysis. acs.orgnih.gov "Pyridine, 1,4-dihydro-1-methyl-," upon deprotonation to its anionic form, can be photoexcited to a state with a significantly low oxidation potential, making it a potent photoreductant. acs.orgnih.gov This photo-induced electron transfer (PET) process allows for the reduction of substrates that are challenging to reduce using conventional methods.

A key advantage of using 1,4-DHP anions in photocatalysis is that they can often function without the need for an external photocatalyst. nih.gov The photoexcited DHP anion directly transfers an electron to the substrate, initiating a radical cascade. This approach has been successfully employed in various transformations, including the functionalization of pyridinium derivatives through the generation of alkyl, acyl, and carbamoyl (B1232498) radicals. researchgate.net The efficiency of these reactions is influenced by factors such as the solvent and the presence of additives that can affect the lifetime and reactivity of the radical intermediates. researchgate.net

The potent reducing power of photoexcited 1,4-dihydropyridine anions has been harnessed for challenging chemical transformations such as hydrodechlorination and borylation of aryl chlorides. acs.orgnih.gov These reactions are of significant environmental and synthetic importance. For instance, the hydrodechlorination of aryl chlorides offers a pathway to detoxify persistent organic pollutants. nih.gov

Under visible light irradiation and in the presence of a mild base, 1,4-dihydropyridines can effectively promote the hydrodechlorination of aryl chlorides to the corresponding arenes. acs.orgnih.gov Similarly, these conditions can be used to facilitate the borylation of aryl chlorides, a key reaction for the synthesis of valuable organoboron compounds. acs.orgnih.govrsc.org The ability of the 1,4-DHP anion to act as both a single-electron donor and a hydrogen atom source is crucial for the success of the hydrodechlorination reaction. nih.gov The substituent at the C4 position of the dihydropyridine can be tuned to modulate the reactivity and minimize unwanted side reactions. acs.orgnih.gov

Table 1: Selected Photocatalytic Reactions using 1,4-Dihydropyridine Anions

| Substrate | Reaction | 1,4-DHP Derivative | Base | Solvent | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 4-chlorobenzoate | Hydrodechlorination | 1,4-DHP I | Cs₂CO₃ | MeCN | 456 nm LED | 78 | acs.org |

| 4-Chloroanisole | Borylation | 1,4-DHP I | Cs₂CO₃ | MeCN | 456 nm LED | 85 | acs.org |

Catalytic Roles of 1,4-Dihydropyridine Derivatives

Beyond their direct use as reducing agents, the 1,4-dihydropyridine scaffold is a valuable structural motif in the design of catalysts for a variety of chemical transformations. Their electronic tunability and ability to participate in redox processes make them attractive components in both metal-based and metal-free catalytic systems.

The pyridine nitrogen and the dihydropyridine ring system can coordinate to metal centers, influencing the steric and electronic properties of the resulting complex. This coordination can modulate the reactivity of the metal center and the dihydropyridine itself, enabling novel catalytic activities. rsc.org For example, the coordination of a metal ion to the pyridine ring can lower the electron density of the ring, thereby enhancing its susceptibility to reduction or other transformations. rsc.org

While specific examples detailing the use of "Pyridine, 1,4-dihydro-1-methyl-" as a ligand in widespread catalytic applications are not extensively documented, the principles of dihydropyridine-metal interactions are well-established. Derivatives of 1,4-DHPs have been incorporated into ligands for various metal-catalyzed reactions, including cross-coupling and hydrogenation processes. The ability of the dihydropyridine moiety to act as a redox-active ligand, participating in electron transfer processes with the metal center, is a key area of ongoing research.

The 1,4-dihydropyridine framework is a cornerstone of organocatalysis, particularly in asymmetric reductions. Chiral 1,4-DHP derivatives, often referred to as Hantzsch esters, are widely used as stoichiometric reducing agents in organocatalytic transfer hydrogenations. nih.govacs.org These reactions provide enantiomerically enriched products from prochiral substrates like imines and ketones. The development of catalytic amounts of chiral 1,4-DHPs is an active area of research, aiming to improve the efficiency and sustainability of these processes. nih.govacs.org

In the realm of biocatalysis, the structural similarity of 1,4-dihydropyridines to NADH is again of paramount importance. nih.gov Enzymes such as reductases and dehydrogenases, which naturally utilize NADH or NADPH as cofactors, can often accept synthetic 1,4-DHP derivatives as substitutes. nih.govnih.gov This has led to the development of chemoenzymatic systems where a synthetic 1,4-DHP is used to drive an enzymatic reduction. Furthermore, enzymes like imine reductases (IREDs) have been shown to catalyze the stereoselective reduction of cyclic imines, which share structural features with dihydropyridine intermediates, highlighting the synergy between biocatalysis and dihydropyridine chemistry. acs.org

Synthesis of Complex Organic Scaffolds and Chemical Intermediates

The 1,4-dihydropyridine (1,4-DHP) framework, particularly N-substituted variants like 1,4-dihydro-1-methylpyridine, serves as a crucial building block in the assembly of a wide array of complex organic structures and valuable chemical intermediates. rsc.org Its structural resemblance to the NADH coenzyme has made it an attractive starting point for synthetic chemists. rsc.org The reactivity of the dihydropyridine ring allows for its transformation into various heterocyclic systems, most notably piperidine (B6355638) alkaloids and other pharmacologically relevant scaffolds. rsc.orgnih.govresearchgate.net

Research has demonstrated that the dihydropyridine moiety can be elaborated through various synthetic manipulations to generate intricate molecular architectures. These transformations often leverage the inherent reactivity of the enamine-like system within the 1,4-DHP ring.

Application in Alkaloid Synthesis

A significant application of dihydropyridine derivatives lies in the synthesis of piperidine alkaloids, a class of natural products with diverse biological activities. nih.govdntb.gov.ua Chiral dihydropyridones, which can be derived from precursors related to 1,4-dihydropyridines, are versatile intermediates in these synthetic pathways. nih.govresearchgate.net For instance, the efficient transformation of D-glucal has been reported to yield a (2R)-hydroxymethyldihydro-pyridinone in seven steps. nih.gov This key dihydropyridone serves as a versatile chiral building block that can be further converted into piperidinol and piperidinone derivatives. nih.gov These intermediates are direct precursors to important piperidine alkaloids such as (+)-desoxoprosophylline. nih.gov

The general strategy involves the construction of a substituted dihydropyridine ring, which is then stereoselectively reduced or otherwise modified to form the saturated piperidine core of the target alkaloid. The substituents on the initial dihydropyridine ring dictate the final stereochemistry and functionality of the alkaloid product.

Role as a Precursor to Heterocyclic Scaffolds

Beyond natural product synthesis, 1,4-dihydropyridine derivatives are instrumental in constructing a variety of heterocyclic scaffolds through multi-component reactions and cascade sequences. rsc.orgresearchgate.net The classic Hantzsch synthesis, and its numerous modern variations, allows for the one-pot construction of the 1,4-DHP ring from simple starting materials: an aldehyde, a β-ketoester, and an ammonia (B1221849) source. rsc.orgresearchgate.net While the Hantzsch reaction is a primary method for forming the 1,4-DHP ring itself, pre-formed N-substituted dihydropyridines can also participate in subsequent reactions.

For example, stable chromium complexes of N-methyl-3-ethyl-1,2-dihydropyridine have been synthesized and utilized as precursors to obtain the pure 1,2-dihydropyridine isomer. rsc.org This intermediate is then used to synthesize other useful heterocyclic compounds. rsc.org Similarly, the reduction of N-methylpyridinium iodide is a direct route to a mixture of 1,2- and 1,4-dihydro-1-methylpyridine, providing a straightforward entry point to this reactive intermediate. sciencemadness.org

The following table summarizes selected examples of complex scaffolds and intermediates synthesized from dihydropyridine precursors.

| Precursor/Intermediate Class | Target Scaffold/Intermediate | Synthetic Approach | Key Findings |

|---|---|---|---|

| (2R)-Hydroxymethyldihydro-pyridinone | Piperidinol and Piperidinone Derivatives | Multi-step synthesis from D-glucal, followed by reduction or oxidation. | Serves as a key chiral building block for piperidine alkaloids like (+)-desoxoprosophylline. nih.gov |

| N-methylpyridinium iodide | 1,4-dihydro-1-methylpyridine | Reduction with sodium hydrogen telluride or via Birch reduction. | Provides direct access to the N-methylated dihydropyridine intermediate. sciencemadness.org |

| Aldehydes, β-ketoesters, Ammonium (B1175870) Acetate (B1210297) | Substituted 1,4-Dihydropyridines | Hantzsch cascade reaction using a reusable sulfamic acid catalyst. | Yields 1,4-DHP derivatives that can be further functionalized. rsc.org |

| Benzaldehyde, Malononitrile (B47326), Arylamine, Acetylene dicarboxylate | Highly Substituted 1,4-Dihydropyridines | One-pot, four-component cascade reaction. | Produces structurally complex 1,4-DHPs with excellent yields. rsc.org |

Research Findings in Intermediate Synthesis

Detailed studies have explored the versatility of the 1,4-dihydropyridine core in generating chemical intermediates. The ability to introduce a variety of substituents at different positions on the ring during its initial synthesis (e.g., via the Hantzsch reaction) makes it a highly adaptable template. researchgate.net These substituents can then be chemically manipulated. For example, ester groups at the C3 and C5 positions are common and can be hydrolyzed, reduced, or otherwise transformed. researchgate.net

The following table details specific research findings on the synthesis of intermediates using dihydropyridine chemistry.

| Starting Materials | Catalyst/Reagents | Intermediate Synthesized | Reported Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | HKUST-1 (Metal-Organic Framework) | Symmetrical 1,4-Dihydropyridine | Good yields, high purity | rsc.org |

| D-Glucal | Multi-step (7 steps) | (2R)-hydroxymethyldihydro-pyridinone | 35% overall | nih.gov |

| N-methylpyridinium iodide | Sodium borohydride, Methyl chloroformate in Methanol (B129727) (-70 °C) | N-carbomethoxy-1,2-dihydropyridine | 86-88% | rsc.org |

| N-methylpyridinium iodide | Birch Reduction | 1,4-dihydro-1-methylpyridine | 90% | sciencemadness.org |

The development of new catalytic systems, including organocatalysts and metal-organic frameworks, continues to expand the utility of 1,4-dihydropyridines in synthesis. rsc.orgresearchgate.net These advancements allow for milder reaction conditions, higher yields, and greater structural diversity in the resulting scaffolds and intermediates, solidifying the role of compounds like 1,4-dihydro-1-methylpyridine as foundational elements in modern organic synthesis. researchgate.netresearchgate.net

Structure Reactivity Relationships and Future Research Directions

Impact of Substituent Effects on 1,4-Dihydropyridine (B1200194) Reactivity and Selectivity

The reactivity and selectivity of the 1,4-dihydropyridine (1,4-DHP) ring are significantly influenced by the nature and position of its substituents. This relationship is crucial for designing 1,4-DHP derivatives with specific chemical and biological activities.